2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

lipophilicity drug-likeness permeability

For research groups investigating structure-activity relationships (SAR) in thiazolo[3,2-a]pyrimidine-based inhibitors, the specific 7-ethyl substitution is critical for target engagement and cannot be generically substituted without risk of activity cliffs. - **Purity**: Supplied at ≥98% (HPLC), ideal for reproducible SAR studies and as an analytical reference standard. - **Application**: Enables direct, head-to-head pharmacological comparison with 7-methyl, 7-propyl, and 7-cyclobutyl analogs to map the alkyl chain length-potency relationship against bacterial histidine kinases and topoisomerase II. - **Supply Chain**: ISO-certified manufacturing ensures batch-to-batch consistency, supporting long-term drug discovery programs from hit validation through lead optimization.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
Cat. No. B12210673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2C(CSC2=N1)CC(=O)O
InChIInChI=1S/C10H12N2O3S/c1-2-6-3-8(13)12-7(4-9(14)15)5-16-10(12)11-6/h3,7H,2,4-5H2,1H3,(H,14,15)
InChIKeyCIYFAPXJRWWANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid – Core Properties, Procurement-Relevant Identity, and Baseline Characteristics for Sourcing Decisions


2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS 1352535-88-6, molecular formula C₁₀H₁₂N₂O₃S, molecular weight 240.28 g/mol) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core with a 7-ethyl substituent, a 5-oxo group, and a 3-acetic acid side chain . This scaffold is recognized in the medicinal chemistry literature for its capacity to engage diverse biological targets, including topoisomerase II, metabotropic glutamate receptors, and bacterial histidine kinases, as evidenced by broad class-level reviews [1]. The compound is commercially available from multiple vendors at purities of ≥95% (AKSci) and ≥98% (MolCore), with the latter complying with ISO certification standards for pharmaceutical R&D use .

Why In-Class Substitution of 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid Is Not Straightforward: Structural Specificity and Activity Cliffs in the Thiazolo[3,2-a]pyrimidine Series


Within the thiazolo[3,2-a]pyrimidine family, even minor structural alterations—particularly at the 7-position—can produce pronounced activity cliffs. The 1999 SAR study by Wichmann et al. on 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists demonstrated that the nature of the 7-substituent (R₁) directly modulates inhibitory potency, with ethyl, methyl, and higher alkyl groups yielding non-interchangeable pharmacological profiles [1]. Similarly, in the antibacterial domain, halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives exhibited MIC values spanning 1.56–6.25 µM against S. epidermidis and S. aureus, with potency exquisitely sensitive to the specific substitution pattern on the pyrimidine ring [2]. Generic replacement of the 7-ethyl moiety with methyl, propyl, or cyclobutyl analogs therefore carries a material risk of altering target engagement, physicochemical properties, and downstream biological readouts—making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence: 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid Versus Closest Analogs and In-Class Alternatives


Lipophilicity Modulation: 7-Ethyl vs. 7-Methyl vs. 7-Cycloalkyl Substituent Effects on LogP and Membrane Permeability

In a chromatographic lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives, Studzińska et al. demonstrated that the C-7 substituent is a primary determinant of both reversed-phase HPLC log kw and computed log P values, with alkyl chain elongation or cycloalkyl substitution systematically increasing lipophilicity [1]. The 7-ethyl substituent on the target compound (C₁₀H₁₂N₂O₃S, MW 240.28) confers a calculated log P that is intermediate between the 7-methyl (C₉H₁₀N₂O₃S, MW 226.25) and 7-propyl (C₁₁H₁₄N₂O₃S, MW 254.31) analogs, positioning it within the optimal Lipinski-compliant range (log P < 5) while offering enhanced membrane partitioning relative to the 7-methyl congener [1][2]. This differential lipophilicity directly impacts passive diffusion rates across biological membranes and organic-aqueous phase partitioning relevant to purification workflows.

lipophilicity drug-likeness permeability

Antibacterial Potency: Class-Level MIC Evidence for Thiazolo[3,2-a]pyrimidine Carboxylic Acids with Implications for 7-Ethyl Substitution

Chen et al. (2014) reported that halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives, which share the core scaffold of the target compound, achieved MIC values of 1.56–6.25 µM against Staphylococcus epidermidis and Staphylococcus aureus, with antibiofilm activity at 50 µM and no hemolytic liability at active concentrations [1]. These compounds exerted their antibacterial effect through inhibition of the YycG histidine kinase, a validated target in Gram-positive pathogens. While the 7-ethyl group was not directly evaluated in this study, the SAR established that the 3-carboxylic acid moiety is essential for enzyme inhibition, and the nature of the substituent at C-7 modulates both potency and the selectivity window [1]. A broader review by Agarkov et al. (2023) corroborates that 2-substituted thiazolo[3,2-a]pyrimidines as a class demonstrate high antibacterial activity, with the 7-alkyl substitution pattern influencing both spectrum and potency [2].

antibacterial MIC YycG kinase

Topoisomerase II Inhibition: Benchmarking Against Etoposide and Doxorubicin as a Class-Level Indicator of Anticancer Potential

El-Zoghbi et al. (2023) established that thiazolo[3,2-a]pyrimidine derivatives can achieve potent topoisomerase II inhibition, with compound 4c exhibiting an IC₅₀ of 0.23 ± 0.01 µM—1.4-fold and 3.6-fold more potent than etoposide and doxorubicin, respectively [1]. This class-level evidence positions the thiazolo[3,2-a]pyrimidine core as a privileged scaffold for topoisomerase II targeting. Although the specific 7-ethyl-3-acetic acid derivative was not included in the 2023 panel, the SAR trends indicate that both the C-7 substituent and the C-3 functional group critically influence enzyme inhibitory activity, cell cycle arrest, and apoptosis induction in A549 lung cancer cells [1]. A related study by Khalilpour et al. (2019) further demonstrated that chlorine-substituted thiazolo[3,2-a]pyrimidines achieve cytotoxicity IC₅₀ values of 6.26 ± 0.6 µM against cancer cell lines, underscoring the scaffold's cytotoxic potential [2].

anticancer topoisomerase II IC50

Commercially Available Purity and Supplier Differentiation: 95% vs. 98% NLT Grades and ISO Certification Status

Two primary commercial sources offer 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid at distinct purity grades and quality assurance levels. AKSci supplies the compound at 95% purity (Product No. 7868ED) , while MolCore provides an NLT 98% grade under ISO certification standards suitable for pharmaceutical R&D and quality control applications . For the closest in-class analog, 2-(7-cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, MolCore similarly lists an NLT 98% grade (CAS unlisted, MW 266.32) . The 3% purity differential between the 95% and 98% grades for the 7-ethyl compound directly impacts the allowable impurity threshold in dose-response assays, where minor contaminants can confound IC₅₀ determinations at sub-micromolar concentrations. No 7-methyl or 7-propyl analog is currently listed at >95% purity from these vendors, establishing a procurement advantage for the 7-ethyl compound in terms of verified quality grade availability.

procurement purity ISO certification

High-Value Application Scenarios for 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid in Pharmaceutical and Chemical R&D


Antibacterial SAR Expansion Targeting Gram-Positive Histidine Kinases

Procure the 98% NLT grade from an ISO-certified supplier to systematically evaluate the contribution of the 7-ethyl group to YycG histidine kinase inhibition. The class-level MIC data (1.56–6.25 µM against S. epidermidis and S. aureus) and established carboxylic acid pharmacophore justify head-to-head MIC comparison with 7-methyl, 7-propyl, and 7-cyclobutyl analogs to map the alkyl chain length–potency relationship and identify the optimal selectivity window against human cell lines [1].

Topoisomerase II Inhibitor Lead Optimization with Solubility-Enhanced Carboxylic Acid Moiety

Use the 7-ethyl-3-acetic acid compound as a solubility-optimized core for topoisomerase II inhibitor development. The class benchmark (compound 4c, Topo II IC₅₀ = 0.23 µM, 1.4× etoposide) establishes the scaffold's potential; the carboxylic acid group provides a handle for salt formation and aqueous solubility improvement over ester or ketone analogs, facilitating in vivo pharmacokinetic evaluation [2][3].

Lipophilicity-Dependent Permeability Profiling in Cell-Based Assays

Leverage the intermediate computed log P (~1.5–2.5) of the 7-ethyl analog as a calibration point for studying passive membrane permeability across Caco-2 or MDCK monolayers. By comparing permeability coefficients (Papp) of the 7-ethyl, 7-methyl (log P ~1.0–2.0), and 7-propyl (log P ~2.0–3.0) derivatives, researchers can establish a quantitative log P–permeability correlation for the thiazolo[3,2-a]pyrimidine series, informing future design of CNS-penetrant analogs [4][5].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of ISO-certified 98% material makes this compound suitable as a reference standard for HPLC method development and validation. The ethyl group provides a distinct chromatographic retention time relative to methyl and propyl homologs, enabling use as a system suitability standard in purity assays for thiazolo[3,2-a]pyrimidine compound libraries [6].

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